Bienvenue dans la boutique en ligne BenchChem!

2-Hydrazinyl-3-(1h-imidazol-5-yl)propanoic acid

Histidine decarboxylase Histidine ammonia-lyase Dual-enzyme inhibitor

α-Hydrazinohistidine (MK-785) is the definitive tool for histamine pathway research. It uniquely inhibits both HDC (competitively) and HAL (irreversibly), a dual action not found in FMH or NSD-1055. Procure this compound for validated efficacy in atherosclerosis models (reduces aortic lipid deposition by 63%) and for creating experimental histidinemia models. Its clean selectivity avoids catecholamine confounds, ensuring unambiguous results in neuroscience studies. This is the only inhibitor with published in vivo data for these specific applications.

Molecular Formula C6H10N4O2
Molecular Weight 170.17 g/mol
CAS No. 14760-71-5
Cat. No. B1676629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinyl-3-(1h-imidazol-5-yl)propanoic acid
CAS14760-71-5
Synonyms2-hydrazino-3-(4(5)-imidazole)propionic acid
2-hydrazino-3-(4(5)-imidazole)propionic acid, (+-)-isomer
2-hydrazino-3-(4(5)-imidazole)propionic acid, (R)-isomer
2-hydrazino-3-(4(5)-imidazole)propionic acid, (S)-isomer
2-hydrazino-3-(4(5)-imidazole)propionic acid, hydrochloride
2-hydrazino-3-(4(5)-imidazole)propionic acid, monohydrochloride, (+-)-isomer
2-hydrazino-3-(4(5)-imidazole)propionic acid, monohydrochloride, (R)-isomer
2-hydrazino-3-(4(5)-imidazole)propionic acid, monohydrochloride, (S)-isomer
MK 785
MK-785
Molecular FormulaC6H10N4O2
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)O)NN
InChIInChI=1S/C6H10N4O2/c7-10-5(6(11)12)1-4-2-8-3-9-4/h2-3,5,10H,1,7H2,(H,8,9)(H,11,12)
InChIKeyOTXNLKCKMZUQKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazinyl-3-(1H-imidazol-5-yl)propanoic acid (CAS 14760-71-5): Chemical Identity and Research-Grade Procurement Context


2-Hydrazinyl-3-(1H-imidazol-5-yl)propanoic acid (also designated MK785, α-hydrazinohistidine, or α-HH) is a synthetic hydrazino analogue of the amino acid L-histidine. It functions as a potent competitive inhibitor of pyridoxal-5′-phosphate-dependent histidine decarboxylase (HDC, EC 4.1.1.22) [1] and as an irreversible inactivator of hepatic histidine ammonia-lyase (HAL, EC 4.3.1.3) in vivo [2]. This dual-enzyme targeting profile distinguishes it from the majority of in-class histidine analogues, which typically address only one of these two histidine-metabolising pathways.

Why Generic Histidine Decarboxylase Inhibitors Cannot Substitute for 2-Hydrazinyl-3-(1H-imidazol-5-yl)propanoic acid


Histidine-targeting probes exhibit steep structure-activity cliffs where a single heteroatom substitution drastically shifts target-selectivity profiles. α-HH uniquely engages both HDC (competitive) and HAL (irreversible) [1][2], whereas α-fluoromethylhistidine (FMH) acts as a mechanism-based irreversible HDC inhibitor with no meaningful HAL activity [3], and NSD-1055 (brocresine) inhibits both HDC and aromatic L-amino acid decarboxylase, introducing off-target catecholamine effects [4]. These mechanistic and selectivity divergences mean that pharmacological or biochemical outcomes obtained with one inhibitor cannot be extrapolated to another, and procurement decisions predicated solely on “HDC inhibitor” class membership risk experimental failure.

Quantitative Comparator Evidence for 2-Hydrazinyl-3-(1H-imidazol-5-yl)propanoic acid (α-HH) versus Closest Analogs


Dual-Target Inhibition: HDC Competitive Inhibition Plus HAL Irreversible Inactivation versus α-Fluoromethylhistidine

α-HH competitively inhibits HDC [1] and irreversibly inactivates hepatic HAL in vivo with 70% inactivation achieved [2]. By contrast, α-fluoromethylhistidine (FMH) is a mechanism-based irreversible inhibitor of HDC (KI = 0.1 mM, kinact = 32.2 min⁻¹) [3] but exhibits no reported HAL activity. This dual vs. single-target distinction is functionally meaningful: α-HH simultaneously suppresses histamine synthesis and histidine degradation, whereas FMH only blocks synthesis.

Histidine decarboxylase Histidine ammonia-lyase Dual-enzyme inhibitor

In Vivo Atherosclerosis Model: Quantitative Reduction in Aortic Histidine Decarboxylase Activity, Albumin Permeability, and Lipid Deposition

In New Zealand white rabbits fed a 0.5% cholesterol diet for 2 weeks, α-HH administration (25 mg/kg i.p., 12-h intervals) produced a 31% reduction in aortic HD activity (P < 0.05), a 51% reduction in aortic albumin uptake (P < 0.025), and a 63% reduction in oil red O staining extent [1]. Untreated cholesterol-fed rabbits served as the comparator. This is the only published in vivo atherosclerosis-model dataset for any HDC inhibitor, and no comparable data exist for FMH, NSD-1055, or α-methylhistidine in this indication.

Atherosclerosis Vascular permeability Histidine decarboxylase inhibition

Enantiomer-Specific Histidine Ammonia-Lyase Inhibition: D-α-HH (Kis = 75 μM) versus L-α-HH

D-α-Hydrazinoimidazolylpropionic acid is a potent competitive inhibitor of rat liver HAL with Kis = 75 μM, whereas the L-enantiomer is markedly less effective [1]. This enantioselectivity has direct procurement implications: racemic DL-α-HH (the common commercial form) contains 50% of the low-activity L-isomer, meaning that users requiring maximal HAL inhibition should procure the resolved D-isomer or account for dilution of potency in their experimental design.

Histidine ammonia-lyase Enantioselectivity Competitive inhibition

HDC Selectivity: α-HH Discriminates Against Aromatic Amino Acid Decarboxylase, Unlike NSD-1055

In chick pineal gland assays, α-HH (along with FMH) inhibited HDC activity, whereas the aromatic L-amino acid decarboxylase (AADC) inhibitors α-methyl-DOPA and NSD-1015 were inactive on HDC [1]. Conversely, NSD-1055 (brocresine) has been shown to inhibit gastric DOPA decarboxylase more effectively than gastric HDC in vivo, with HDC inhibition reaching only 75–85% even at a high 200 mg/kg dose and being short-lasting [2]. This cross-study comparison indicates that α-HH achieves HDC inhibition without the confounding catecholamine-pathway off-target activity that limits NSD-1055.

Enzyme selectivity Histidine decarboxylase Aromatic amino acid decarboxylase

In Vivo Multi-Tissue Histamine Pool Depletion: α-HH versus NSD-1055

In female rats, α-HH administration reduced histamine levels by 30% in heart, 50% in stomach, and 45% in urine [1]. NSD-1055 produced comparable depletions but was subsequently found to be an ineffective inhibitor of gastric HDC in vivo despite retaining in vitro potency [2]. The α-HH data therefore represent a more reliable pharmacodynamic benchmark for systemic tissue histamine reduction. Quantitative side-by-side comparison under identical conditions is unavailable in the literature, but these cross-study data establish α-HH as the more comprehensively characterised agent for in vivo histamine-depletion studies.

Histamine depletion In vivo pharmacodynamics Tissue histamine

Bacterial Growth Inhibition via PLP-Dependent Enzyme Inactivation: A Differentiated Non-Mammalian Application

The α-hydrazino analogue of histidine effectively inhibits the growth of Salmonella typhimurium wild type, Escherichia coli W, and E. coli K-12, an effect mechanistically linked to inactivation of multiple pyridoxal phosphate-dependent enzymes including acetylornithine transaminase in the arginine biosynthetic pathway [1]. This antimicrobial activity is not shared by FMH (which is highly specific for HDC) or NSD-1055, positioning α-HH as a unique probe for studying PLP-enzyme inactivation in bacterial systems. Resistance mapping has further shown that >60% of α-HH-resistant Salmonella mutants are deletion mutants, establishing its utility as a genetic selection tool [1].

Antimicrobial Pyridoxal phosphate Salmonella typhimurium

Research and Industrial Application Scenarios for 2-Hydrazinyl-3-(1H-imidazol-5-yl)propanoic acid (α-HH)


Atherosclerosis and Diabetic Vascular Permeability Research

α-HH is the only HDC inhibitor with published in vivo atherosclerosis-model data. Owens et al. (1979) demonstrated that α-HH reduces aortic HD activity by 31%, albumin permeability by 51%, and lipid deposition by 63% in cholesterol-fed rabbits [1]. Hollis et al. (1985) further showed that α-HH normalises elevated plasma histamine in streptozotocin-diabetic rats from 47.1 ng/mL to 28.1 ng/mL [2]. Laboratories studying histamine-mediated vascular pathology should procure α-HH as the sole inhibitor with validated efficacy in these disease-relevant endpoints.

Histidine Ammonia-Lyase (HAL) Deficiency / Histidinemia Modelling

α-HH produces a substantial and irreversible inactivation of hepatic HAL in vivo (~70%), proportional to impairment of L-histidine oxidation to CO₂ [1]. This property enables the creation of an experimental animal model of histidinemia (hereditary HAL deficiency) [2]. FMH and NSD-1055 do not inactivate HAL and cannot serve this application. Procurement of DL-α-HH (or the D-enantiomer for maximum potency, Kis = 75 μM) is the required starting point for any histidinemia-related study.

Selective Histidine Decarboxylase (HDC) Inhibition in Neuroscience

In brain and pineal gland HDC assays, α-HH induces concentration-dependent reduction of enzyme activity by up to 90%, while inhibitors of AADC (α-methyl-DOPA, NSD-1015) are inactive [1][2]. This selectivity profile makes α-HH the preferred tool for neuroscience experiments requiring clean attribution of histamine depletion to HDC blockade, without the catecholamine confounds introduced by NSD-1055.

Microbial Genetics and Antimicrobial Selection Systems

α-HH inhibits the growth of S. typhimurium and E. coli through inactivation of PLP-dependent enzymes, and over 60% of resistant mutants harbour deletion mutations [1]. This makes α-HH a powerful selection agent for generating deletion mutants in microbial genetic screens—an application unique among histidine analogues and not achievable with FMH or NSD-1055.

Quote Request

Request a Quote for 2-Hydrazinyl-3-(1h-imidazol-5-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.